molecular formula C10H17NO3 B2737497 2-(2-Cyclopentylacetamido)propanoic acid CAS No. 1397003-65-4

2-(2-Cyclopentylacetamido)propanoic acid

Cat. No. B2737497
CAS RN: 1397003-65-4
M. Wt: 199.25
InChI Key: IMQKSNHIZCHGSN-UHFFFAOYSA-N
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Description

“2-(2-Cyclopentylacetamido)propanoic acid” is a chemical compound with the CAS Number: 1397003-65-4 . It has a molecular weight of 199.25 and its IUPAC name is N-(cyclopentylacetyl)alanine . The compound is in powder form .


Molecular Structure Analysis

The molecular formula of “2-(2-Cyclopentylacetamido)propanoic acid” is C10H17NO3 . The InChI Code is 1S/C10H17NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

“2-(2-Cyclopentylacetamido)propanoic acid” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis of Hyperbranched Polymers

Although not directly related to “2-(2-Cyclopentylacetamido)propanoic acid”, a similar compound “2,2-bis(hydroxymethyl)propionic acid” has been used in the synthesis of hyperbranched polymers . These polymers have a highly branched structure and are receiving increasing scientific attention because of their potential in several technologies, including catalysis, biomaterials, microelectronics, and nanomedicines .

Safety and Hazards

The safety information for “2-(2-Cyclopentylacetamido)propanoic acid” indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(2-cyclopentylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQKSNHIZCHGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopentylacetamido)propanoic acid

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